molecular formula C18H16N2O2S B1428541 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine CAS No. 1350206-14-2

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

Cat. No.: B1428541
CAS No.: 1350206-14-2
M. Wt: 324.4 g/mol
InChI Key: DJQFDIJHIDCKJV-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine is a heterocyclic compound that features two pyridine rings and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of 6-methylpyridin-3-yl and 4-methylsulfonylphenyl groups through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-3-yl)-3-phenylpyridine
  • 2-(6-Methylpyridin-3-yl)-3-(4-methylphenyl)pyridine
  • 2-(6-Methylpyridin-3-yl)-3-(4-chlorophenyl)pyridine

Uniqueness

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-5-6-15(12-20-13)18-17(4-3-11-19-18)14-7-9-16(10-8-14)23(2,21)22/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQFDIJHIDCKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
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Customer
Q & A

Q1: How does Etoricoxib interact with its target and what are the downstream effects?

A: Etoricoxib acts by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2) []. COX-2 is responsible for the production of prostaglandins, which are lipid mediators involved in inflammation and pain signaling. By inhibiting COX-2, Etoricoxib reduces the production of these inflammatory mediators, ultimately leading to a decrease in inflammation and pain [].

Q2: What is the SAR (Structure-Activity Relationship) of Etoricoxib and how do structural modifications impact its activity, potency, and selectivity?

A: The specific structural features of Etoricoxib that contribute to its high selectivity for COX-2 over COX-1 are detailed in the provided research. The paper highlights the importance of the methylsulfonylphenyl group and the methylpyridinyl group in its structure for achieving this selectivity []. While the paper itself doesn't delve into specific structural modifications and their impact, it underscores that even minor alterations to the Etoricoxib molecule could significantly influence its binding affinity for COX-2 and its selectivity profile. This suggests that further research exploring such modifications could be valuable in understanding the full potential of this compound and potentially developing even more selective COX-2 inhibitors.

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